3-Oxooctanenitrile
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Overview
Description
3-Oxooctanenitrile: is an organic compound with the molecular formula C8H13NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxooctanenitrile can be synthesized through several methods. One common approach involves the reaction of octanenitrile with an oxidizing agent to introduce the ketone functionality. Another method includes the use of α-hydroxyketones and oxoacetonitriles in a three-component reaction to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the product. Common industrial methods may include catalytic oxidation processes and multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Oxooctanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-hydroxyoctanenitrile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 3-Hydroxyoctanenitrile.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3-Oxooctanenitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, including anti-inflammatory and antimicrobial agents.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-oxooctanenitrile involves its reactivity with various molecular targets. The ketone and nitrile groups can participate in nucleophilic addition and substitution reactions, respectively. These reactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context of its use, such as in drug synthesis or chemical reactions .
Comparison with Similar Compounds
3-Oxobutanenitrile: Similar in structure but with a shorter carbon chain.
3-Oxohexanenitrile: Similar in structure but with a different carbon chain length.
3-Oxodecanenitrile: Similar in structure but with a longer carbon chain.
Uniqueness: 3-Oxooctanenitrile is unique due to its specific carbon chain length, which can influence its reactivity and applications. The presence of both a nitrile and a ketone group makes it a versatile compound for various chemical transformations and synthetic applications .
Properties
IUPAC Name |
3-oxooctanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-8(10)6-7-9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEHLBBNNUELRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546776 |
Source
|
Record name | 3-Oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72306-54-8 |
Source
|
Record name | 3-Oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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